9,10-ジブトキシアントラセン

概要

説明

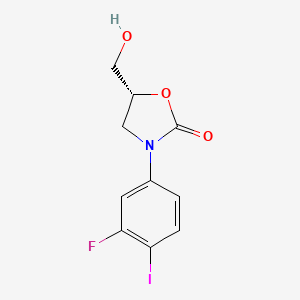

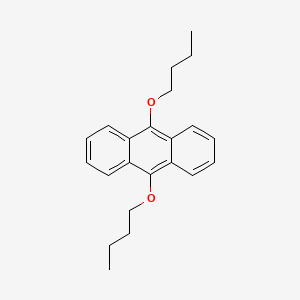

9,10-Dibutoxyanthracene is a photosensitizer for UV cationic polymerization . It has a unique absorption zone of long UV wavelengths over 400 nm . It is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .

Synthesis Analysis

While specific synthesis methods for 9,10-Dibutoxyanthracene were not found in the search results, it is known that the properties of 9-monosubstituted and 9,10-disubstituted anthracenes can greatly vary depending on the substituents present .Molecular Structure Analysis

Anthracene, the base molecule of 9,10-Dibutoxyanthracene, consists of a conjugated skeleton that absorbs UV light at wavelengths of ≥300 nm . The properties of 9,10-disubstituted anthracenes differ greatly depending on the substituents present .Chemical Reactions Analysis

9,10-Dibutoxyanthracene has been shown to produce an endoperoxide species upon reaction with the oxygen present in air . A secondary decomposition product formed during the photodecomposition of the endoperoxide species was also isolated and identified .Physical And Chemical Properties Analysis

9,10-Dibutoxyanthracene has a unique absorption zone of long UV wavelengths over 400 nm . It is used to increase the reactivity of epoxides, which are important additives in coatings and adhesives .科学的研究の応用

光重合感光剤

9,10-ジブトキシアントラセン: は、その有利な光学特性により、光重合のための電子移動感光剤として一般的に使用されています。 光に曝されると重合プロセスを促進するため、フォトレジストや印刷版の開発に役立ちます .

光分解研究

この化合物は、光および酸素への曝露による分解方法など、その光反応性について研究されています。 このプロセス中にエンドペルオキシド種を生成することが知られており、アントラセン誘導体を含む材料の安定性と寿命を理解するために重要です .

OLEDコンポーネント

9,10-ジブトキシアントラセンのような誘導体を含むアントラセン分子は、有機発光ダイオード(OLED)で使用されます。 特に、ディスプレイや照明技術用の青色発光材料の設計に役立ちます .

光誘起酸素スカベンジャー

研究によると、9,10-ジブトキシアントラセンは光誘起酸素スカベンジャーとして機能する可能性があります。 この用途は、酸素が敏感な材料を分解したり、他の化合物と望ましくない反応を起こしたりする可能性のある環境で重要です .

三重項-三重項消滅アップコンバージョン

この化合物の構造は、三重項-三重項消滅アップコンバージョンで適用するのに適しています。このプロセスにより、低エネルギー光子をより高いエネルギー光子に変換できます。これは、太陽エネルギーの収穫や光線力学療法に役立ちます .

深青色OLED用ホット励起子エミッター

これは、深青色OLEDのホット励起子エミッターとして潜在的な用途があります。 励起子エミッターは、高効率で高輝度なディスプレイを実現するために不可欠です .

作用機序

Target of Action

The primary target of 9,10-Dibutoxyanthracene is the oxygen present in the air . This compound is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .

Mode of Action

The interaction of 9,10-Dibutoxyanthracene with its target, oxygen, results in the production of an endoperoxide species . This reaction is facilitated by the compound’s ability to absorb UV light, particularly in the region of 360–400 nm .

Biochemical Pathways

The interaction of 9,10-Dibutoxyanthracene with oxygen leads to the formation of endoperoxides . This process is part of a broader biochemical pathway involving the oxidation of aromatic hydrocarbon compounds by singlet oxygen . The type of substituent, or the presence or absence of a substituent, is known to influence the reactivity .

Result of Action

The action of 9,10-Dibutoxyanthracene results in the formation of an endoperoxide species . A secondary decomposition product is also formed during the photodecomposition of the endoperoxide species . These findings suggest that 9,10-Dibutoxyanthracene can be used as a photo-induced oxygen scavenger .

Action Environment

The action of 9,10-Dibutoxyanthracene is influenced by environmental factors such as light and oxygen levels. Its unique absorption zone of long UV wavelengths over 400 nm makes it potentially useful as a UVA absorber . Furthermore, its reactivity with oxygen suggests that its efficacy and stability may be affected by the presence and concentration of oxygen in its environment .

Safety and Hazards

9,10-Dibutoxyanthracene may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

9,10-Dibutoxyanthracene has been found to produce an endoperoxide species upon reaction with the oxygen present in air This suggests that it may interact with various enzymes and proteins involved in oxidative processes

Molecular Mechanism

9,10-Dibutoxyanthracene’s mechanism of action is largely based on its photoreactivity. Upon exposure to light, it can produce an endoperoxide species through a reaction with oxygen This process may involve binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, 9,10-Dibutoxyanthracene has been found to decompose upon long-term irradiation . This suggests that its effects may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function. More in-depth in vitro or in vivo studies are needed to fully understand these temporal effects.

特性

IUPAC Name |

9,10-dibutoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGAOMUPSQGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621211 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76275-14-4 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)